![molecular formula C15H15F4NO2 B2624556 (1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034268-96-5](/img/structure/B2624556.png)
(1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, commonly known as CT-1812, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as gamma-secretase modulators, which have been shown to have a significant impact on the progression of Alzheimer's disease. In
Mechanism of Action
The mechanism of action of CT-1812 involves the modulation of gamma-secretase activity. Gamma-secretase is an enzyme complex that cleaves amyloid precursor protein (APP) to produce amyloid beta peptides. CT-1812 binds to the gamma-secretase complex and alters its conformation, resulting in the production of shorter amyloid beta peptides that are less toxic to neurons. This may reduce the accumulation of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of CT-1812 have been extensively studied in preclinical models of Alzheimer's disease. Studies have shown that CT-1812 is able to reduce the production of toxic amyloid beta peptides in the brain, which may slow the progression of the disease. In addition, CT-1812 has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of the disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CT-1812 for lab experiments is its specificity for gamma-secretase modulation. Unlike other compounds that target gamma-secretase, CT-1812 has been shown to have a high degree of selectivity for the enzyme complex, which reduces the risk of off-target effects. However, one of the limitations of CT-1812 for lab experiments is its low solubility in water, which can make it difficult to administer to animals in preclinical studies.
Future Directions
There are several potential future directions for research on CT-1812. One area of interest is the potential use of CT-1812 in combination with other drugs for the treatment of Alzheimer's disease. Studies have shown that combining gamma-secretase modulators with other drugs, such as acetylcholinesterase inhibitors, may have synergistic effects on cognitive function. In addition, further research is needed to determine the long-term safety and efficacy of CT-1812 in humans, as well as its potential use in other neurodegenerative diseases.
Synthesis Methods
The synthesis of CT-1812 involves a series of chemical reactions that result in the formation of the final compound. The process typically starts with the reaction of 4-fluorobenzyl bromide with cyclopropane in the presence of a strong base such as sodium hydride. This results in the formation of (1-(4-Fluorophenyl)cyclopropyl) bromide, which is then reacted with 3-(2,2,2-trifluoroethoxy)azetidin-1-amine in the presence of a palladium catalyst to form CT-1812. The final product is then purified using various chromatographic techniques to obtain a high-purity compound suitable for research purposes.
Scientific Research Applications
CT-1812 has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to modulate the activity of gamma-secretase, an enzyme that is responsible for the production of amyloid beta peptides, which are believed to play a significant role in the development of Alzheimer's disease. By modulating the activity of gamma-secretase, CT-1812 has the potential to reduce the production of amyloid beta peptides, which may slow the progression of the disease.
properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO2/c16-11-3-1-10(2-4-11)14(5-6-14)13(21)20-7-12(8-20)22-9-15(17,18)19/h1-4,12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRSQPBNJBGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.